"spectroscopic analysis (NMR, IR, MS) of 6-Bromo-5-methylnicotinohydrazide"
"spectroscopic analysis (NMR, IR, MS) of 6-Bromo-5-methylnicotinohydrazide"
An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Bromo-5-methylnicotinohydrazide
Authored by: Gemini, Senior Application Scientist
Foreword: The Imperative of Structural Verification
In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound is merely a hypothesis until its atomic arrangement, connectivity, and purity are rigorously verified. For heterocyclic scaffolds like 6-Bromo-5-methylnicotinohydrazide, a potential building block for novel therapeutic agents, a multi-faceted analytical approach is not just recommended—it is essential. This guide provides a comprehensive, field-proven workflow for the structural elucidation of this molecule, leveraging the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere data presentation to the underlying scientific rationale, ensuring that each analytical step serves as a component of a self-validating system.
Molecular Overview and Analytical Strategy
Before delving into the analytical techniques, it is crucial to understand the structural features of 6-Bromo-5-methylnicotinohydrazide that we aim to verify.
Caption: Chemical Structure of 6-Bromo-5-methylnicotinohydrazide.
The molecule possesses several key features that will be interrogated by spectroscopy:
-
A substituted pyridine ring.
-
A bromine atom, which has a unique isotopic signature.
-
A methyl group.
-
A hydrazide functional group (-CONHNH₂).
Our analytical workflow is designed to provide orthogonal data points, where each technique corroborates the findings of the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The Foundational Data Point
Mass spectrometry is the initial and most critical step, as it provides the molecular weight and elemental formula. For a molecule containing bromine, it offers a definitive diagnostic marker.
Expertise: Why MS First?
We begin with MS because it answers the most fundamental question: "What is the mass of the molecule?" This allows us to confirm the molecular formula (C₇H₈BrN₃O). Crucially, naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1][2] This results in a characteristic isotopic cluster for any ion containing a single bromine atom: two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1][3][4] The observation of this pattern is exceptionally strong evidence for the presence of one bromine atom in the structure.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 6-Bromo-5-methylnicotinohydrazide in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Operate in positive ion mode, as the hydrazide and pyridine nitrogen atoms are readily protonated.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. Look for the protonated molecular ion, [M+H]⁺.
Data Interpretation and Summary
The analysis will focus on the molecular ion region. The expected monoisotopic mass for the protonated molecule [C₇H₉BrN₃O]⁺ containing ⁷⁹Br is 230.00, while the ion containing ⁸¹Br will appear at 232.00.
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Intensity Ratio | Observation |
| [M+H]⁺ | 230.00 | 232.00 | ~1:1 | A pair of peaks with nearly equal intensity separated by 2 m/z units. |
This unmistakable 1:1 isotopic signature provides trustworthy confirmation of both the molecular weight and the presence of a single bromine atom.[1][4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups, providing direct evidence for the hydrazide moiety.
Expertise: The Power of Attenuated Total Reflectance (ATR)
For solid powder samples, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets.[5] ATR requires little to no sample preparation, ensuring excellent sample-to-sample reproducibility and minimizing operator-induced variations.[6][7][8] The IR beam interacts with only the first few microns of the sample surface, generating a high-quality spectrum that is rich in functional group information.[5][9]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 6-Bromo-5-methylnicotinohydrazide directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]
-
Pressure Application: Apply consistent pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Summary
The IR spectrum of a hydrazide is characterized by several distinct absorption bands.[10][11] The key is to identify the vibrations associated with the -CONHNH₂ group and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |
| 3350 - 3150 | Medium-Strong | N-H stretching (asymmetric & symmetric) | Confirms the presence of the -NH and -NH₂ groups of the hydrazide.[10][12] |
| ~3050 | Medium-Weak | Aromatic C-H stretching | Indicates the presence of the pyridine ring. |
| ~2950 | Weak | Aliphatic C-H stretching | Corresponds to the methyl (-CH₃) group. |
| 1680 - 1650 | Strong | C=O stretching (Amide I) | Key diagnostic peak for the carbonyl in the hydrazide moiety. [13][14] |
| 1630 - 1600 | Medium | N-H bending (scissoring) | Further evidence of the -NH₂ group.[10] |
| 1580 - 1450 | Medium-Strong | C=C and C=N ring stretching | Characteristic of the substituted pyridine ring. |
The strong absorption around 1660 cm⁻¹ (Amide I) combined with the N-H stretches above 3150 cm⁻¹ provides definitive evidence for the hydrazide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the final, most detailed piece of the puzzle. It maps the carbon-hydrogen framework, revealing atom connectivity and confirming the precise substitution pattern on the pyridine ring, thus distinguishing it from other possible isomers.
Expertise: Solvent Choice and Proton Exchange
The choice of a deuterated solvent is critical.[15][16] For 6-Bromo-5-methylnicotinohydrazide, which is a polar molecule with exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice. It is an excellent solvent for this class of compounds and allows for the observation of the N-H protons from the hydrazide group, which would typically exchange and disappear in solvents like D₂O.[13] These protons often appear as broad singlets.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, high-quality NMR tube.[15][17] Ensure the sample is fully dissolved to achieve a homogeneous solution.[17]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be collected to ensure a good signal-to-noise ratio.[18]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[18]
Data Interpretation and Summary
The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure. The predicted chemical shifts (δ) are based on established principles and data from analogous nicotinohydrazide derivatives.[13][19]
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | broad s | 1H | -CONH- | The amide proton, typically downfield and broadened by quadrupole coupling and exchange. |
| ~8.8 | d | 1H | H-2 (Pyridine) | Aromatic proton adjacent to the ring nitrogen and deshielded. |
| ~8.3 | d | 1H | H-4 (Pyridine) | Aromatic proton deshielded by the ring nitrogen and carbonyl group. |
| ~4.6 | broad s | 2H | -NH₂ | The terminal amine protons, often broad and with a variable chemical shift. |
| ~2.4 | s | 3H | -CH₃ | Methyl group protons, appearing as a singlet as there are no adjacent protons. |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=O | Carbonyl carbon, characteristically found in the downfield region. |
| ~152 | C-2 (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~145 | C-4 (Pyridine) | Aromatic carbon deshielded by nitrogen. |
| ~140 | C-6 (Pyridine) | Aromatic carbon directly attached to the electronegative bromine atom. |
| ~135 | C-3 (Pyridine) | Aromatic carbon bearing the carbonyl group. |
| ~125 | C-5 (Pyridine) | Aromatic carbon bearing the methyl group. |
| ~20 | -CH₃ | Methyl carbon, found in the typical aliphatic region. |
The NMR data, particularly the distinct signals for the two pyridine protons and the methyl group, unequivocally confirm the 6-bromo-5-methyl substitution pattern, ruling out other potential isomers.
Conclusion: A Triad of Analytical Certainty
The structural elucidation of 6-Bromo-5-methylnicotinohydrazide is achieved not by a single technique, but by the logical and synergistic integration of three powerful analytical methods. Mass spectrometry provides the foundational molecular formula and confirms the presence of bromine through its unique isotopic signature. Infrared spectroscopy offers a rapid and definitive fingerprint of the key hydrazide functional group. Finally, Nuclear Magnetic Resonance spectroscopy delivers an unambiguous map of the atomic connectivity, confirming the precise isomeric form of the molecule. This comprehensive approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any further research or development involving this compound.
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